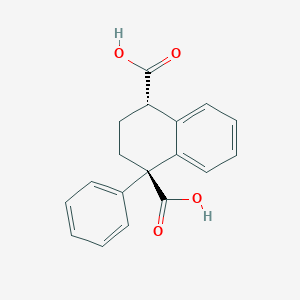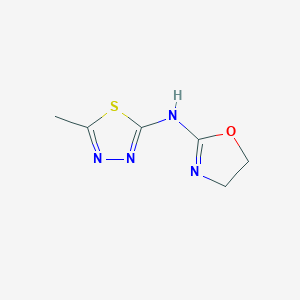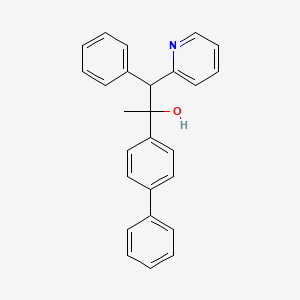
6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a thioether linkage, and a thymine base modified with a hydroxyethoxy methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps, starting with the preparation of the fluorophenyl thioether intermediate. This intermediate is then reacted with a thymine derivative under specific conditions to yield the final product. Common reagents used in these reactions include thiophenols, halogenated thymine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acid interactions and modifications.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its interaction with molecular targets, such as enzymes or nucleic acids. The fluorophenyl group and thioether linkage play crucial roles in binding to these targets, while the modified thymine base can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- 6-((4-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- 6-((4-Methylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
Uniqueness
Compared to similar compounds, 6-((4-Fluorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
125056-65-7 |
|---|---|
Formule moléculaire |
C14H15FN2O4S |
Poids moléculaire |
326.35 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15FN2O4S/c1-9-12(19)16-14(20)17(8-21-7-6-18)13(9)22-11-4-2-10(15)3-5-11/h2-5,18H,6-8H2,1H3,(H,16,19,20) |
Clé InChI |
QRXISDLQGURSFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



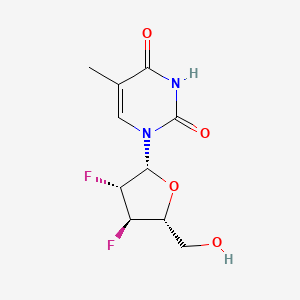
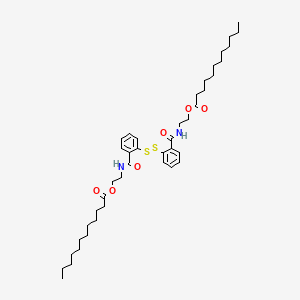
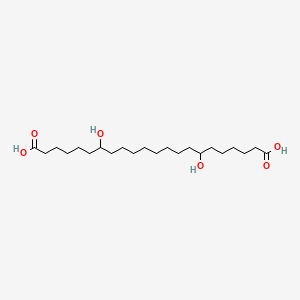
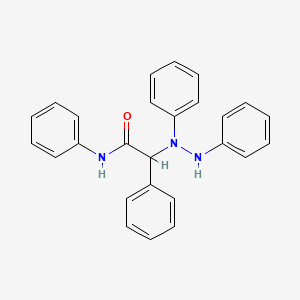

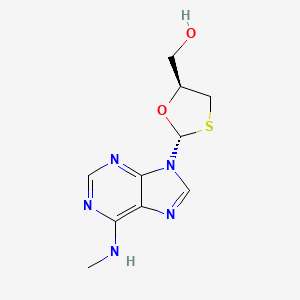
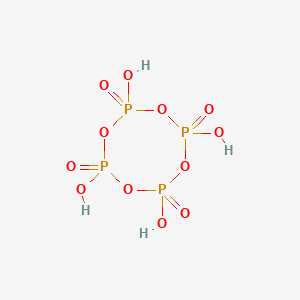
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
